

What are the findings from CD38 knockout mice studies on cADPR function?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cyclic ADP-ribose**

Cat. No.: **B040047**

[Get Quote](#)

Unraveling cADPR Function: Insights from CD38 Knockout Mice

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The study of **cyclic ADP-ribose** (cADPR) as a second messenger in calcium signaling has been significantly advanced by the use of genetic models, most notably the CD38 knockout mouse. As the primary enzyme responsible for cADPR synthesis in many mammalian tissues, the absence of CD38 provides a powerful tool to dissect the physiological roles of cADPR. This guide offers a comprehensive comparison of findings from CD38 knockout mice studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to facilitate a deeper understanding of cADPR function.

Key Findings from CD38 Knockout Mice Studies

Studies utilizing CD38 knockout (CD38^{-/-}) mice have consistently demonstrated the critical role of this ectoenzyme in maintaining basal cADPR levels and mediating cADPR-dependent calcium signaling across a variety of cell types and tissues. The functional consequences of CD38 deletion are pleiotropic, affecting metabolic regulation, immune responses, and muscle function.

Diminished cADPR Levels and Enzyme Activity

The most direct consequence of CD38 gene deletion is a dramatic reduction in ADP-ribosyl cyclase activity and, consequently, lower intracellular cADPR concentrations. This underpins the subsequent functional deficits observed in these animals.

Table 1: Comparison of ADP-ribosyl Cyclase Activity and cADPR Levels in Wild-Type (WT) and CD38 Knockout (CD38-/-) Mice

Tissue/Cell Type	Parameter	Wild-Type (WT)	CD38 Knockout (CD38-/-)	Reference
Brain	ADP-ribosyl Cyclase Activity (pmol cGDP-ribose/mg protein)	35 ± 1	1 ± 1	[1]
Brain	cADPR (pmol/mg protein)	7.1 ± 1.3	5.3 ± 1.5	[1]
Spleen	cADPR (pmol/10 ⁸ cells)	1.8 ± 0.3	Not Detected	[2]
Thymus	cADPR (pmol/10 ⁸ cells)	1.2 ± 0.2	Not Detected	[2]
Bone Marrow (myeloid cells)	cADPR (pmol/10 ⁸ cells)	2.5 ± 0.4	Not Detected	[2]
Pancreatic Acinar Cells	cADPR (fmol/mg protein)	~150	~10	[3]

Note: cGDP-ribose (cyclic GDP-ribose) is a fluorescent analog used to measure ADP-ribosyl cyclase activity.

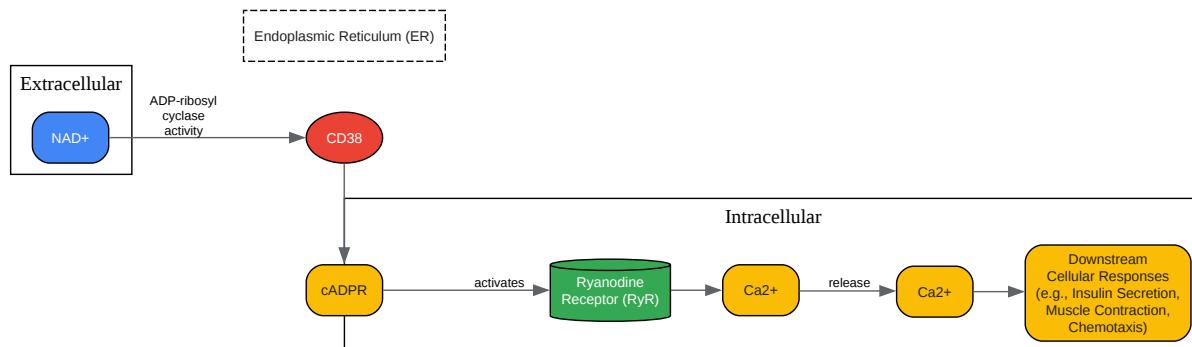
Impaired Calcium Signaling

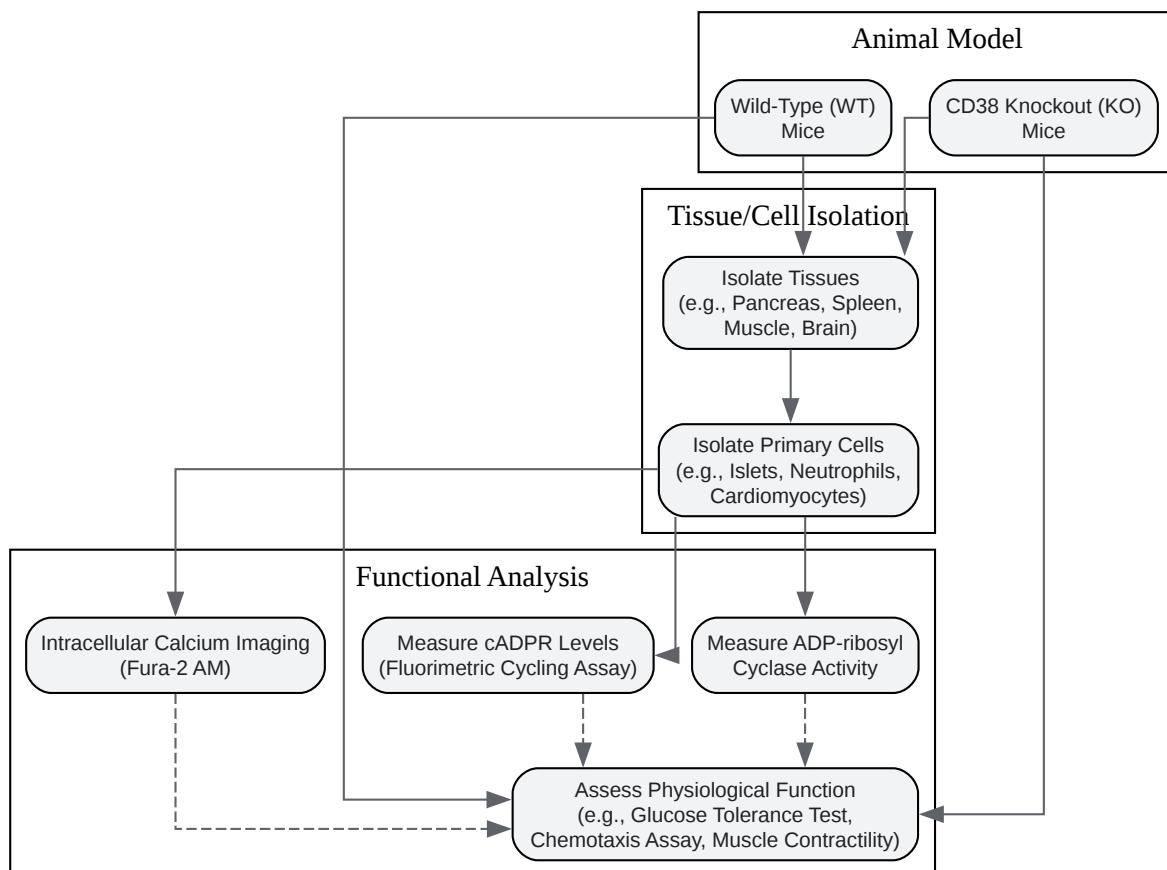
The reduction in cADPR levels in CD38-/- mice leads to significant alterations in intracellular calcium ($[Ca^{2+}]_i$) dynamics in response to various stimuli.

Table 2: Alterations in Calcium Signaling in CD38 Knockout (CD38^{-/-}) Mice

Cell Type	Stimulus	Observation in CD38 ^{-/-} vs. WT	Reference
Pancreatic β -cells	Glucose	Severely impaired [Ca ²⁺] _i rise	[4][5]
Pancreatic Acinar Cells	Acetylcholine (ACh)	Greatly reduced or absent [Ca ²⁺] _i oscillations	[6][7]
Airway Smooth Muscle Cells	Acetylcholine, Endothelin-1	Significantly lower intracellular calcium responses	[8]
Neutrophils	fMLP	Impaired sustained extracellular Ca ²⁺ influx	
Cardiomyocytes	Isoproterenol (β -adrenergic agonist)	Smaller Ca ²⁺ transients and contraction amplitudes	[9]

Physiological Consequences of CD38 Deletion


The perturbations in cADPR-mediated calcium signaling give rise to a range of observable phenotypes in CD38 knockout mice, highlighting the diverse physiological processes regulated by this pathway.


Table 3: Phenotypic Consequences of CD38 Knockout in Mice

Physiological Process	Phenotype in CD38-/- Mice	Quantitative Data (where available)	Reference
Metabolism	Impaired glucose tolerance and insulin secretion	Significantly lower serum insulin levels in response to glucose challenge.	[4][5][10]
Protection from high-fat/high-sucrose diet-induced hyperglycemia and hyperinsulinemia	Fasting blood glucose and serum insulin levels are significantly lower in CD38-/- mice on a high-fat diet compared to WT.		[10]
Immune Response	Increased susceptibility to bacterial infections	Impaired neutrophil chemotaxis towards fMLP.	[11][12]
Altered inflammatory cell recruitment	Impaired accumulation of neutrophils and inflammatory monocytes in the spleen during Listeria monocytogenes infection.		[11]
Muscle Function	Reduced exercise capacity	CD38-/- mice show a defect in response to intensity overload running tests.	[9]
Lack of β-agonist-induced muscle contraction enhancement	Isoproterenol fails to increase muscle contractile force in isolated gastrocnemius muscle from CD38-/- mice.		[9]

Signaling Pathways and Experimental Workflows

To visually represent the central role of CD38 in cADPR-mediated signaling and the experimental approaches used to study its function, the following diagrams are provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. CD38 disruption impairs glucose-induced increases in cyclic ADP-ribose, $[Ca^{2+}]_i$, and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 003727 - CD38- Strain Details [jax.org]
- 6. Oscillations of cytosolic calcium in single pancreatic acinar cells stimulated by acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. CD38-cADPR-SERCA Signaling Axis Determines Skeletal Muscle Contractile Force in Response to β -Adrenergic Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CD38 Controls the Innate Immune Response against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What are the findings from CD38 knockout mice studies on cADPR function?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040047#what-are-the-findings-from-cd38-knockout-mice-studies-on-cadpr-function\]](https://www.benchchem.com/product/b040047#what-are-the-findings-from-cd38-knockout-mice-studies-on-cadpr-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com